N-(1-乙酰基-3,4-二氢-2H-喹啉-7-基)-3,4-二甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

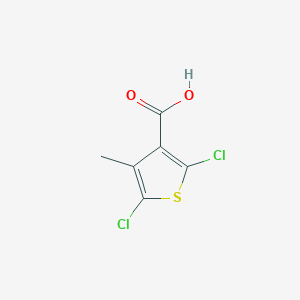

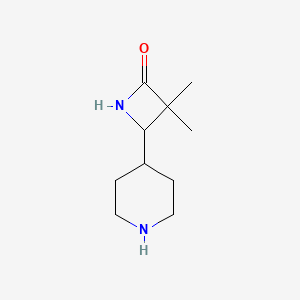

The compound "N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry due to their ability to inhibit various pathways and enzymes within biological systems. The compound , while not directly studied in the provided papers, shares structural similarities with the compounds that have been investigated for their biological activities, such as down-regulating NFkappaB activity , inhibiting cancer cell viability , and possessing antibacterial properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base. For example, the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety was achieved by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of aqueous Na2CO3 . This method could potentially be adapted for the synthesis of the compound by using the appropriate quinoline amine and dimethoxybenzene sulfonyl chloride as starting materials.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH-) attached to an aromatic or heteroaromatic ring. The quinoline core of the compound is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which can influence the compound's electronic properties and, consequently, its biological activity. Molecular modeling studies, as performed on quinoxaline derivatives , could provide insights into the binding interactions and conformational preferences of the compound.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including alkylation, aminohydroxylation, and azo coupling, as demonstrated in the provided papers . The reactivity of the sulfonamide nitrogen and the presence of other functional groups within the molecule can lead to the formation of diverse structures with potential pharmacological applications. The electrochemical behavior of sulfonamide compounds, such as the oxidation of the sulfonamide group, can also be studied using voltammetric techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Factors such as solubility, ionization constants, and absorption spectra can be affected by the presence of substituents and the overall molecular conformation. The solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from a quinoline compound were studied, indicating the impact of molecular structure on the optical properties . Similar studies could be conducted on the compound to determine its physicochemical characteristics.

科学研究应用

合成和结构表征

合成和生物筛选:Kumar 等人 (2019) 的一项研究专注于合成含有苯苯磺酰胺的喹唑啉-4-基氨基衍生物,并测试了其对乳腺癌细胞系的抗增殖活性,并筛选了其抗菌活性。这项研究有助于理解磺酰胺衍生物的合成和潜在生物学应用,类似于 N-(1-乙酰基-3,4-二氢-2H-喹啉-7-基)-3,4-二甲氧基苯磺酰胺 (Kumar 等人,2019)。

结构方面和性质:Karmakar 等人 (2007) 的一项研究调查了含酰胺的异喹啉衍生物的结构方面。这项研究与了解与 N-(1-乙酰基-3,4-二氢-2H-喹啉-7-基)-3,4-二甲氧基苯磺酰胺 (Karmakar 等人,2007) 相关的化合物的结构性质有关。

生物活性及应用

抗癌和抗菌潜力:Kumar 等人 (2018) 的研究合成了喹唑啉-4-基-氨基苯磺酰胺衍生物,并评估了它们的抗菌和抗癌活性。这项研究强调了此类化合物在开发细菌感染和癌症治疗中的潜在用途 (Kumar 等人,2018)。

阿尔茨海默病治疗的潜力:Makhaeva 等人 (2020) 的一项研究合成了含有喹啉和磺酰胺部分的新型杂化化合物,作为阿尔茨海默病的潜在药物。发现这些化合物是乙酰胆碱酯酶和丁酰胆碱酯酶的有效抑制剂,表明它们作为治疗阿尔茨海默病的多功能剂的潜力 (Makhaeva 等人,2020)。

抗菌评估:对喹啉与磺酰胺部分结合用作抗菌剂进行了研究,突出了这些化合物在解决细菌感染方面的潜力 (应用化学中的生物界面研究,2019)。

对癌细胞系的抑制作用:El Rayes 等人 (2022) 研究了一系列喹喔啉衍生物对癌细胞活力和增殖的疗效。该研究发现了几种对不同癌细胞系具有抑制作用的化合物,提供了类似化合物在癌症治疗中潜在用途的见解 (El Rayes 等人,2022)。

癌细胞中的促凋亡作用:Cumaoğlu 等人 (2015) 的一项研究合成了带有磺酰胺片段的化合物,并评估了它们的体外抗癌活性。这些化合物显示出细胞增殖显着减少并诱导促凋亡基因的表达,表明它们在癌症治疗中的潜力 (Cumaoğlu 等人,2015)。

属性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-6-7-15(11-17(14)21)20-27(23,24)16-8-9-18(25-2)19(12-16)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTNYHQSKCUKMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)

![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)

![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)